![molecular formula C25H32N2O3S B247352 (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone](/img/structure/B247352.png)
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant effects. However, BZP also has potential applications in scientific research due to its unique chemical structure and mechanism of action.
Wirkmechanismus
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety in some individuals. Long-term use of this compound has been associated with neurological and cardiovascular damage.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has potential advantages in lab experiments due to its unique chemical structure and mechanism of action. It can be used to study the effects of dopamine and serotonin on the brain, as well as the potential for developing drugs that target these neurotransmitters. However, its recreational use and potential for abuse may limit its usefulness in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on (4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone. One area of interest is the development of drugs that target dopamine and serotonin reuptake inhibition for the treatment of neurological disorders. Another potential direction is the study of this compound's effects on the immune system and its potential as an immunomodulatory agent. Further research is also needed to determine the long-term effects of this compound use and its potential for addiction.
Synthesemethoden
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone can be synthesized through a multistep process involving the reaction of piperazine with benzyl chloride and benzene sulfonyl chloride. The resulting compound can then be purified through various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-Benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have activity as a dopamine and serotonin reuptake inhibitor, leading to its potential use in the treatment of neurological disorders such as Parkinson's disease and depression.
Eigenschaften
Molekularformel |
C25H32N2O3S |
---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
(4-benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C25H32N2O3S/c28-25(26-16-13-22(14-17-26)18-21-8-3-1-4-9-21)24-12-7-15-27(19-24)31(29,30)20-23-10-5-2-6-11-23/h1-6,8-11,22,24H,7,12-20H2 |
InChI-Schlüssel |
XBHJAHLNBMXZEM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.